molecular formula C13H18O B14624175 2,3,3-Trimethyl-1-phenylbutan-1-one CAS No. 57847-43-5

2,3,3-Trimethyl-1-phenylbutan-1-one

Cat. No.: B14624175
CAS No.: 57847-43-5
M. Wt: 190.28 g/mol
InChI Key: XYXXPPYTLQWSDH-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-1-phenylbutan-1-one (CAS: 57847-43-5) is a ketone derivative with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . Its structure comprises a phenyl group attached to a butanone backbone, with three methyl substituents at positions 2, 3, and 3 (Figure 1). This sterically hindered ketone lacks polar functional groups, rendering it relatively non-polar and soluble in organic solvents. Its primary applications include organic synthesis, where it serves as an intermediate for pharmaceuticals, agrochemicals, and specialty materials.

Properties

CAS No.

57847-43-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,3,3-trimethyl-1-phenylbutan-1-one

InChI

InChI=1S/C13H18O/c1-10(13(2,3)4)12(14)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

XYXXPPYTLQWSDH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3-Trimethyl-1-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2,3,3-trimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 2,3,3-Trimethyl-1-phenylbutan-1-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,3,3-Trimethyl-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The phenyl group may also engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS: 19019-21-7)

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Key Features: A hydroxyl group at the ortho position of the phenyl ring enhances polarity and hydrogen-bonding capacity . Higher acidity compared to non-hydroxylated analogs due to resonance stabilization of the phenoxide ion. Applications: Used in pharmaceuticals (e.g., drug intermediates) and materials science for synthesizing UV-stabilizers .

Comparison with Target Compound :

Property 2,3,3-Trimethyl-1-phenylbutan-1-one 1-(2-Hydroxyphenyl)-3-methylbutan-1-one
Polarity Low (non-polar) Moderate (due to -OH group)
Boiling Point Higher (steric hindrance) Lower (smaller MW, polar interactions)
Reactivity Less reactive toward nucleophiles Enhanced reactivity (acidic -OH)
Applications Organic synthesis intermediates Pharmaceuticals, UV stabilizers

2-Phenyl-1-(thiophen-3-yl)butan-1-one (Cat.No : L004159)

  • Key Features: Replaces phenyl with a thiophene ring, introducing sulfur into the structure . Applications: Intermediate for sulfur-containing pharmaceuticals and conductive polymers .

Comparison with Target Compound :

Property 2,3,3-Trimethyl-1-phenylbutan-1-one 2-Phenyl-1-(thiophen-3-yl)butan-1-one
Aromatic Ring Benzene (electron-rich) Thiophene (electron-deficient)
Electronic Effects Mild electron-donating (methyl) Electron-withdrawing (sulfur)
Stability High (inert benzene) Moderate (sulfur oxidation risk)
Applications Agrochemicals Conductive materials, specialty drugs

3-Methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl]butan-1-one (CAS: 4374-93-0)

  • Molecular Formula : C₂₄H₃₀O₅
  • Molecular Weight : 398.49 g/mol
  • Key Features: Multiple hydroxyl groups and prenyl chains create a highly polar, bulky structure . Applications: Natural product synthesis, bioactive molecules (e.g., antimicrobial agents) .

Comparison with Target Compound :

Property 2,3,3-Trimethyl-1-phenylbutan-1-one 3-Methyl-1-[...]butan-1-one
Polarity Low High (multiple -OH groups)
Steric Hindrance Moderate Extreme (prenyl substituents)
Bioactivity Limited High (antioxidant potential)
Applications Industrial synthesis Pharmaceuticals, nutraceuticals

Research Findings and Implications

Steric Effects : The methyl groups in 2,3,3-Trimethyl-1-phenylbutan-1-one hinder nucleophilic attack at the carbonyl, making it less reactive than hydroxylated analogs like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one .

Electronic Modulation : Thiophene-containing analogs exhibit altered reactivity in electrophilic substitutions due to sulfur’s electron-withdrawing effects, unlike the electron-rich phenyl group in the target compound .

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